molecular formula C16H19N3O4 B11521542 [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone

Cat. No.: B11521542
M. Wt: 317.34 g/mol
InChI Key: IPRDGLHFKHQCBE-UHFFFAOYSA-N
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Description

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: is a complex organic compound characterized by the presence of nitro, pyrrolidine, and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions. One common method includes the nitration of a phenyl ring followed by the introduction of pyrrolidine and carbonyl groups through a series of substitution and condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenated solvents and bases like sodium hydroxide are typical.

Major Products

The major products formed from these reactions include amines, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction pathway and conditions.

Scientific Research Applications

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrrolidine and carbonyl groups can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a single pyrrolidine ring.

    Pyrrolidinone: Contains a carbonyl group but lacks the nitro group.

    Nitrophenyl derivatives: Compounds with similar nitro and phenyl groups but different substituents.

Uniqueness

[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone: is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

[3-nitro-5-(pyrrolidine-1-carbonyl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C16H19N3O4/c20-15(17-5-1-2-6-17)12-9-13(11-14(10-12)19(22)23)16(21)18-7-3-4-8-18/h9-11H,1-8H2

InChI Key

IPRDGLHFKHQCBE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCC3

solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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